molecular formula C8H9N3O B13254162 3-Amino-5-methyl-1H-indazol-7-ol

3-Amino-5-methyl-1H-indazol-7-ol

Cat. No.: B13254162
M. Wt: 163.18 g/mol
InChI Key: XJGRLDRMMHEXBV-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-1H-indazol-7-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure includes an indazole ring with an amino group at the 3-position, a methyl group at the 5-position, and a hydroxyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methyl-1H-indazol-7-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by cyclization to yield the indazole compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and purity. These methods often utilize transition metal catalysts and solvent-free conditions to minimize byproducts and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-1H-indazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Amino-5-methyl-1H-indazol-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-methyl-1H-indazol-7-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-5-methyl-1H-indazol-7-ol include other indazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3-amino-5-methyl-1H-indazol-7-ol

InChI

InChI=1S/C8H9N3O/c1-4-2-5-7(6(12)3-4)10-11-8(5)9/h2-3,12H,1H3,(H3,9,10,11)

InChI Key

XJGRLDRMMHEXBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)NN=C2N

Origin of Product

United States

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